Dioxyde de titane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

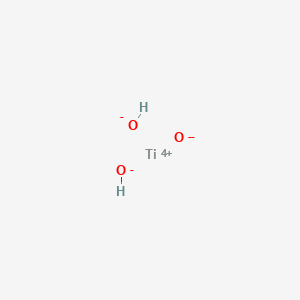

Titanium Dihydroxide Oxide (TiO2) is a naturally occurring mineral that has been used in various industries, including paint, plastics, paper, and cosmetics, for centuries. It is a white, odorless, and non-toxic material that has a unique combination of properties, including high electrical conductivity, good thermal stability, and excellent optical properties. In recent years, TiO2 has been studied extensively for its unique properties and potential applications in a variety of scientific fields.

Applications De Recherche Scientifique

Dégradation photocatalytique et clivage

Le dioxyde de titane, également connu sous le nom de this compound (TiO2), a été largement utilisé dans la dégradation photocatalytique et le clivage . Cette application est particulièrement utile dans la production d'énergie durable et l'élimination des polluants environnementaux .

Cellules photovoltaïques

Le TiO2 est un composant clé des cellules photovoltaïques . Sa large bande interdite (3,0 à 3,2 eV) en fait un excellent matériau pour absorber la lumière ultraviolette . Cependant, son application dans les cellules photovoltaïques est limitée en raison de la recombinaison rapide des paires électron/trou photogénérés .

Dispositifs électrochromes

Le TiO2 est utilisé dans les dispositifs électrochromes . Ces dispositifs modifient leurs propriétés optiques en réponse à une tension appliquée, ce qui les rend utiles dans diverses applications, notamment les fenêtres intelligentes et les technologies d'affichage .

Stockage d'hydrogène

Les nanomatériaux de TiO2 ont été étudiés pour leur potentiel de stockage d'hydrogène . Cette application est cruciale pour le développement de systèmes énergétiques à base d'hydrogène .

Instruments de détection

Le TiO2 est utilisé dans le développement d'instruments de détection

Mécanisme D'action

Target of Action

Titanium dihydroxide oxide, also known as oxygen(2-);titanium(4+);dihydroxide, is a compound that primarily targets various biochemical and physical processes. It is frequently used to synthesize TiO2 . In the biomimetic synthesis of TiO2, it can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . Thus, proteins or other biomolecules can be used as a template in aqueous systems for the synthesis of TiO2 from this compound .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. There is evidence that this compound is in equilibrium with TiO2 . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− . This equilibrium depends on the polarity of the solvent . In solutions of this compound at basic pH, condensation reactions are promoted to form a gel containing anatase nanoparticles . If the solutions are acidic, monodisperse anatase nanoparticles of approximately 5 nm were observed .

Biochemical Pathways

The compound affects various biochemical pathways. It is involved in the synthesis of TiO2, which has a wide range of applications in photocatalysis, the pharmaceutical industry, and food processing sectors . Its practical uses stem from its dual feature to act as both a semiconductor and light scatterer .

Pharmacokinetics

It is known that the compound’s properties and effects can be influenced by concentration, time, ph, and several ions .

Result of Action

The result of the compound’s action is the formation of TiO2, which has a wide range of industrial and commercial applications . The compound’s action can lead to the formation of anatase nanoparticles, which have significant applications in various industries .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s equilibrium with TiO2 depends on the polarity of the solvent . Also, the formation of anatase nanoparticles is promoted in basic pH solutions . Therefore, the compound’s action must be considered in the context of its environment.

Analyse Biochimique

Biochemical Properties

Titanium Dihydroxide Oxide is used as a precursor for the biomimetic synthesis of TiO2 . It can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . This allows proteins or other biomolecules to be used as a template in aqueous systems for the synthesis of TiO2 from Titanium Dihydroxide Oxide .

Cellular Effects

Studies on Titanium Dioxide nanoparticles, which can be synthesized from Titanium Dihydroxide Oxide, have shown that they can accumulate in various organs such as the lungs, alimentary tract, liver, heart, spleen, kidneys, and cardiac muscle after inhalation or oral exposure . They can also disturb glucose and lipid homeostasis in mice and rats .

Molecular Mechanism

The molecular mechanism of Titanium Dihydroxide Oxide involves its hydrolysis to form Titanium Dioxide . This process is influenced by the concentration, time, pH, and several ions . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− .

Temporal Effects in Laboratory Settings

In laboratory settings, Titanium Dihydroxide Oxide shows stability over time. It contains particles of 18.6 ± 7.3 nm in size, and if it is diluted with deionized water, the particles reach a size of 5.2 ± 1.7 nm . This suggests that intermolecular interactions form polymers of titanium lactate complexes reversibly, reaching equilibrium after 10 hours .

Dosage Effects in Animal Models

Studies on Titanium Dioxide nanoparticles have shown that they can produce adverse outcomes, such as genotoxic effects, that are associated with increased risk of cancer .

Metabolic Pathways

It is known that it hydrolyses to form Titanium Dioxide .

Transport and Distribution

It is known that it hydrolyses to form Titanium Dioxide , which can accumulate in various organs after inhalation or oral exposure .

Subcellular Localization

Studies on Titanium Dioxide nanoparticles, which can be synthesized from Titanium Dihydroxide Oxide, have shown that they can be located in the cytosol near the nucleus .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Titanium dihydroxide oxide can be achieved by the precipitation method.", "Starting Materials": [ "Titanium(IV) chloride", "Sodium hydroxide", "Hydrogen peroxide", "Deionized water" ], "Reaction": [ "Add titanium(IV) chloride to deionized water and stir until fully dissolved", "Add sodium hydroxide to the solution to adjust the pH to 7.0", "Add hydrogen peroxide dropwise while stirring to initiate precipitation of titanium dihydroxide", "Heat the mixture to 80°C and continue stirring for 2 hours", "Filter the precipitate and wash with deionized water", "Dry the product at 80°C for 24 hours" ] } | |

Numéro CAS |

12026-28-7 |

Formule moléculaire |

H2O3Ti |

Poids moléculaire |

97.881 g/mol |

Nom IUPAC |

dihydroxy(oxo)titanium |

InChI |

InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2 |

Clé InChI |

ZDNBCKZJXCUXCR-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[O-2].[Ti+4] |

SMILES canonique |

O[Ti](=O)O |

Autres numéros CAS |

12026-28-7 |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Synonymes |

metatitanic acid titanium dihydroxide oxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)